molecular formula C20H24N4O6S B2848206 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide CAS No. 897610-72-9

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide

Cat. No.: B2848206
CAS No.: 897610-72-9
M. Wt: 448.49
InChI Key: OQGCXPCHBVZNEY-UHFFFAOYSA-N
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H24N4O6S and its molecular weight is 448.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission. α1-ARs are a class of G-protein-coupled receptors (GPCRs) that mediate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This compound acts as an inhibitor of AChE and shows affinity towards α1-ARs . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter. Its interaction with α1-ARs can influence the contraction of smooth muscles .

Biochemical Pathways

The compound’s action on AChE and α1-ARs affects the cholinergic neurotransmission and adrenergic signaling pathways respectively . Enhanced cholinergic neurotransmission can improve cognitive functions, while the modulation of adrenergic signaling can affect various physiological processes, including cardiac function and smooth muscle contraction .

Pharmacokinetics

The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . .

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, which can improve cognitive functions . The interaction with α1-ARs can modulate the contraction of smooth muscles, influencing various physiological processes .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-30-19-8-6-17(7-9-19)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)16-2-4-18(5-3-16)24(26)27/h2-9H,10-15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGCXPCHBVZNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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